tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Description
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative featuring a 2,6-diazabicyclo[3.2.0]heptane core. The compound is stereochemically defined, with an (S)-configured phenylethyl substituent at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 2.
Properties
IUPAC Name |
tert-butyl 7-oxo-6-[(1S)-1-phenylethyl]-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(13-8-6-5-7-9-13)20-14-10-11-19(15(14)16(20)21)17(22)23-18(2,3)4/h5-9,12,14-15H,10-11H2,1-4H3/t12-,14?,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQAAZHLBBJUNB-GRTSSRMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the enantioselective construction of the bicyclic scaffold, which is crucial for achieving the desired stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high enantioselectivity .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate with analogs in terms of structural features , synthetic routes , and biological relevance .
Substituent Variations in Bicyclic β-Lactams
Key Observations :
- Bicyclo System : The [3.2.0] system in the target compound and penicillin analogs (e.g., ) introduces greater ring strain compared to [3.2.1] or [2.2.1] systems, enhancing reactivity for β-lactam ring opening—a critical feature for antibiotic activity .
- Substituent Impact : The (S)-1-phenylethyl group in the target compound may influence stereoselective interactions with bacterial enzymes, analogous to how the 6-pivalamido group in penicillin derivatives enhances stability against β-lactamases . In contrast, the 6-sulfooxy substituent in ’s compound confers solubility and antibacterial efficacy via sulfation .
- Synthetic Routes : The target compound’s synthesis likely mirrors methods used for tert-butyl diazabicycloheptane carboxylates (e.g., ), involving Boc protection and stereocontrolled alkylation .
Stereochemical Comparisons
The (S)-configured phenylethyl group in the target compound contrasts with its (R)-isomer (CAS 1133325-41-3, InChIKey: IYQAAZHLBBJUNB-YUELXQCFSA-N), which exhibits distinct physicochemical properties. Stereochemistry significantly affects binding to biological targets; for example, penicillin derivatives with specific configurations show enhanced β-lactamase resistance .
Functional Group Analogues
- 7-Oxo Group : Present in both the target compound and analogs, this group is critical for mimicking the β-lactamase substrate, enabling irreversible enzyme inhibition .
- Boc Protection : The tert-butyl carboxylate in the target compound and derivatives serves as a temporary protecting group, facilitating synthetic modularity .
Biological Activity
The compound tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic structure that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 359.45 g/mol. The compound features a bicyclic structure that is characteristic of various bioactive molecules.
Cytotoxicity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluating the cytotoxic effects of related bicyclic compounds demonstrated that they could selectively inhibit tumor cell proliferation while sparing normal cells. The selectivity index (SI) for these compounds ranged from 3 to 4, indicating a promising therapeutic window .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 10 | 3.5 |
| Compound B | B16-F0 (melanoma) | 15 | 4.0 |
| tert-Butyl 7-oxo... | LM3 (mammary adenocarcinoma) | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. Similar compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, suggesting that this compound may also activate caspase cascades leading to programmed cell death .
Case Studies
- Study on Antitumor Activity : A study published in RSC Advances explored the antitumor activity of hybrid compounds similar to tert-butyl 7-oxo... The results indicated that these compounds could significantly reduce tumor growth in vivo while inducing apoptosis in tumor cells through mitochondrial pathways .
- Cytotoxic Selectivity : Another investigation focused on the selectivity of related bicyclic compounds against normal versus tumor cells, revealing that certain structural modifications enhanced selectivity and potency against cancer cells without affecting healthy tissues .
Discussion
The promising biological activities associated with this compound highlight its potential as a lead compound for further drug development. Ongoing research should focus on optimizing its structure to enhance its efficacy and reduce potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
